molecular formula C14H10N2O B1392216 5-(4-Cyanobenzoyl)-2-methylpyridine CAS No. 1187170-13-3

5-(4-Cyanobenzoyl)-2-methylpyridine

Cat. No. B1392216
CAS RN: 1187170-13-3
M. Wt: 222.24 g/mol
InChI Key: GDTBJBVSGIYXLS-UHFFFAOYSA-N
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Description

5-(4-Cyanobenzoyl)-2-methylpyridine is an organic compound with the molecular formula C14H10N2O . It is a pyridine derivative and is a complex compound with a wide range of properties.


Molecular Structure Analysis

The molecular weight of 5-(4-Cyanobenzoyl)-2-methylpyridine is 222.24 g/mol . It contains a total of 52 atoms; 15 Hydrogen atoms, 29 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Cyanobenzoyl)-2-methylpyridine are not available, 4-Cyanobenzoyl chloride, a related compound, is known to be a reactant for organocatalytic tandem three-component reactions of aldehyde, alkyl vinyl ketone, and amide .

Scientific Research Applications

1. Synthesis and Structural Studies

  • A study on the synthesis of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions used 2-aminopyridine and its derivatives, which are structurally similar to 5-(4-cyanobenzoyl)-2-methylpyridine, for the synthesis and structural study of crown compounds (Hayvalı et al., 2003).

2. Oxidative Coupling in Organic Chemistry

  • Research on the oxidative coupling of 5-ethenyl-4-methyl-3-pyridinecarbonitrile and 2- and 4-methylpyridines provides insights into the reactions involving similar pyridine derivatives. This study is relevant for understanding the chemical behavior of 5-(4-cyanobenzoyl)-2-methylpyridine in oxidation reactions (Jahangir et al., 1990).

3. Intermediates in Pharmaceutical Synthesis

  • The synthesis of chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, an intermediate of loratadine, from 2-cyano-3-methylpyridine, indicates the potential use of 5-(4-cyanobenzoyl)-2-methylpyridine in the synthesis of pharmaceutical intermediates (Su Yi-dong, 2002).

4. Use in Molecular Structure Analysis

  • A study on a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, involving X-ray diffraction and DFT calculations, illustrates the use of pyridine derivatives in molecular structure analysis and computational chemistry (Yılmaz et al., 2020).

5. Coordination Polymers and Fluorescent Materials

  • The creation of coordination polymers using 4-cyanopyridine, a compound structurally related to 5-(4-cyanobenzoyl)-2-methylpyridine, highlights the application of such compounds in the development of novel materials with fluorescent and phosphorescent properties (Xue et al., 2002).

6. In Synthesis of Fused Bicyclic Heterocycles

  • The synthesis of imidazopyridines, which are important in medicinal chemistry and material science, often employs compounds like 5-(4-cyanobenzoyl)-2-methylpyridine. This is significant for developing new strategies in the synthesis of fused bicyclic 5-6 heterocycles (Bagdi et al., 2015).

Safety and Hazards

The safety data sheet for 4-Cyanobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(6-methylpyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-2-5-13(9-16-10)14(17)12-6-3-11(8-15)4-7-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBJBVSGIYXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247002
Record name 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanobenzoyl)-2-methylpyridine

CAS RN

1187170-13-3
Record name 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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